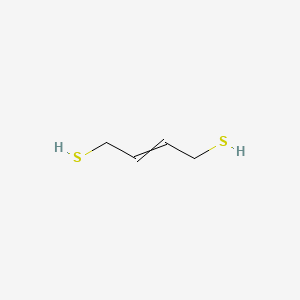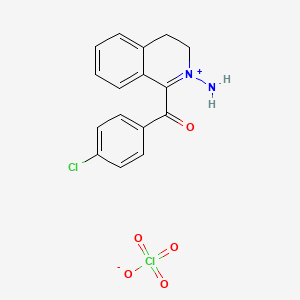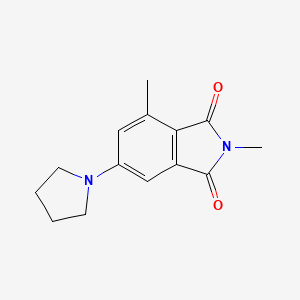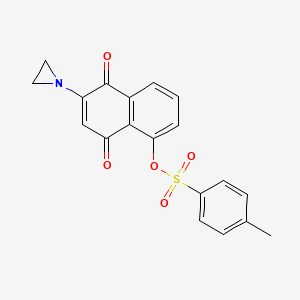![molecular formula C17H23NO6S B14297143 Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate CAS No. 118428-20-9](/img/structure/B14297143.png)
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate is a complex organic compound with a unique structure that includes an acetamido group, a benzenesulfinyl group, and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of enolate ions, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfinyl group can yield sulfone derivatives, while reduction can produce sulfides.
Applications De Recherche Scientifique
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate exerts its effects involves interactions with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions, while the benzenesulfinyl group can undergo redox reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler compound with similar reactivity in alkylation reactions.
Ethyl acetoacetate: Another compound with a similar structure and reactivity, used in various synthetic applications.
Propriétés
Numéro CAS |
118428-20-9 |
|---|---|
Formule moléculaire |
C17H23NO6S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[2-(benzenesulfinyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6S/c1-4-23-15(20)17(18-13(3)19,16(21)24-5-2)11-12-25(22)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19) |
Clé InChI |
XFGSCQRBRNWJTF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCS(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)


![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)


![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)



